molecular formula C9H14O4 B124731 Pinic acid CAS No. 28664-02-0

Pinic acid

Cat. No.: B124731
CAS No.: 28664-02-0
M. Wt: 186.2 g/mol
InChI Key: LEVONNIFUFSRKZ-UHFFFAOYSA-N
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Description

Pinic acid, also known as 2,2-dimethyl-3-carboxycyclobutaneacetic acid, is an organic compound with the molecular formula C₉H₁₄O₄. It belongs to the class of cyclic dicarboxylic acids and is primarily derived from rosin. This compound is soluble in ethanol, ether, and aliphatic hydrocarbons but is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinic acid can be synthesized through the ozonolysis of alpha-pinene, a monoterpene commonly found in the essential oils of coniferous trees. The reaction involves the cleavage of the carbon-carbon double bond in alpha-pinene, followed by oxidative workup to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of rosin from pine trees, followed by chemical processing to isolate and purify the compound. The process includes distillation, crystallization, and solvent extraction techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Pinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of pinic acid involves its interaction with atmospheric oxidants such as ozone and hydroxyl radicals. These interactions lead to the formation of secondary organic aerosols through complex reaction pathways. The molecular targets include the carbon-carbon double bonds in alpha-pinene, which are cleaved and oxidized to form this compound and other products .

Comparison with Similar Compounds

Similar Compounds

  • Pinonic acid
  • Norpinic acid
  • 3-methyl-1,2,3-butanetricarboxylic acid

Uniqueness

This compound is unique due to its cyclic dicarboxylic structure, which distinguishes it from other similar compounds. Its solubility in organic solvents and insolubility in water also set it apart from other dicarboxylic acids .

Properties

IUPAC Name

3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVONNIFUFSRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1C(=O)O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951323
Record name 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-73-4, 28664-02-0
Record name Cyclobutaneacetic acid, 3-carboxy-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinic acid
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Record name 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 473-73-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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